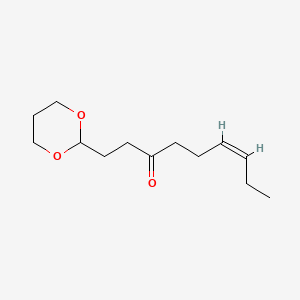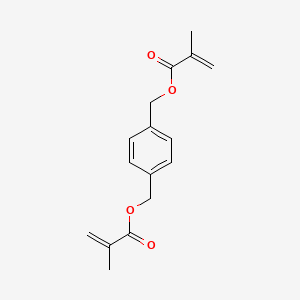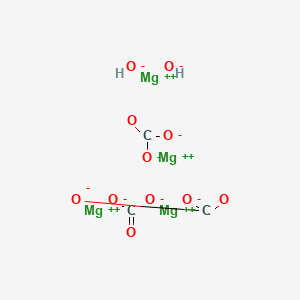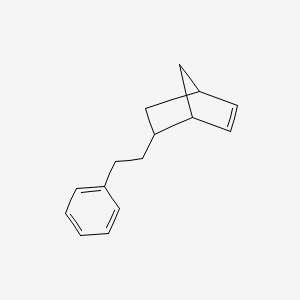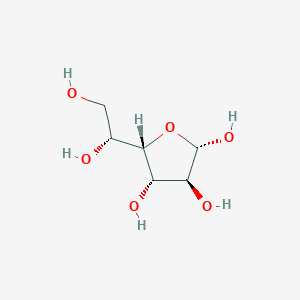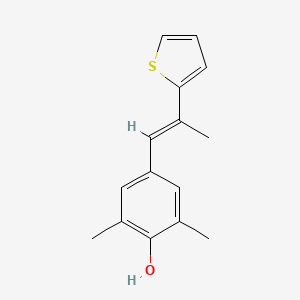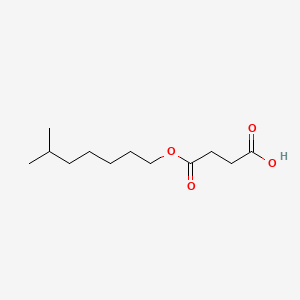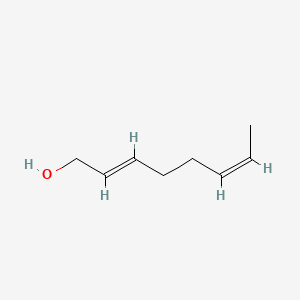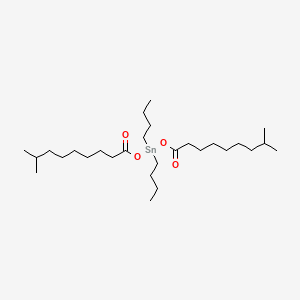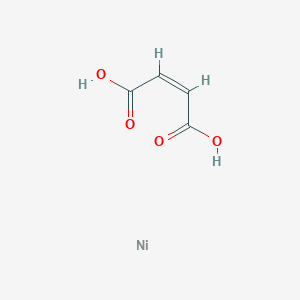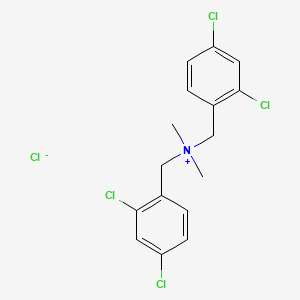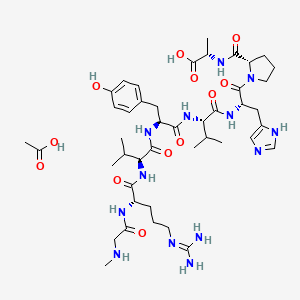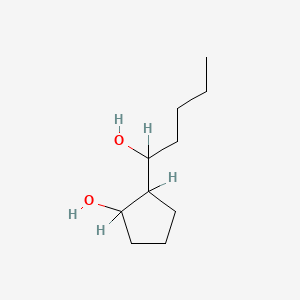
alpha-Butyl-2-hydroxycyclopentanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Butyl-2-hydroxycyclopentanemethanol: is an organic compound with the molecular formula C10H20O2. It is a cyclopentanemethanol derivative, characterized by the presence of a butyl group and a hydroxyl group attached to the cyclopentane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Butyl-2-hydroxycyclopentanemethanol typically involves the reaction of cyclopentanone with butylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Cyclopentanone: as the starting material.
Butylmagnesium bromide: as the Grignard reagent.
Hydrolysis: using dilute acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Alpha-Butyl-2-hydroxycyclopentanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of alpha-butyl-2-cyclopentanone.
Reduction: Formation of alpha-butyl-2-hydroxycyclopentanol.
Substitution: Formation of alpha-butyl-2-chlorocyclopentanemethanol or alpha-butyl-2-bromocyclopentanemethanol.
Scientific Research Applications
Alpha-Butyl-2-hydroxycyclopentanemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Butyl-2-hydroxycyclopentanemethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the butyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Alpha-Butyl-2-hydroxycyclopentanol
- Alpha-Butyl-2-cyclopentanone
- Alpha-Butyl-2-chlorocyclopentanemethanol
Comparison: Alpha-Butyl-2-hydroxycyclopentanemethanol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclopentane ring This combination imparts distinct chemical and physical properties, making it different from its analogs For example, alpha-Butyl-2-hydroxycyclopentanol lacks the hydroxyl group, while alpha-Butyl-2-cyclopentanone has a ketone group instead of a hydroxyl group
Properties
CAS No. |
84604-54-6 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(1-hydroxypentyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-12H,2-7H2,1H3 |
InChI Key |
JTZFISXWDUSGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CCCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


